molecular formula C22H25N3O3S B2561455 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 379252-30-9

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2561455
CAS No.: 379252-30-9
M. Wt: 411.52
InChI Key: KGFNUKHGPBVGEZ-UHFFFAOYSA-N
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Description

The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine (THPM) family, a scaffold renowned for its pharmacological versatility. This compound features a 2,5-dimethoxyphenyl group at position 4, a 2,4-dimethylphenyl carboxamide at position 5, and a thioxo group at position 2.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)7-9-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFNUKHGPBVGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family. Its unique structure includes a thioxo group and multiple aromatic substitutions, which contribute to its biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 413.5 g/mol
  • Structural Features : The compound features a tetrahydropyrimidine core with thioxo and methoxy groups that enhance its chemical reactivity and potential biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways related to apoptosis and cell proliferation. The interactions of this compound with specific molecular targets suggest its potential in modulating metabolic processes.

Key Biological Activities:

  • Enzyme Inhibition :
    • Inhibits neutral sphingomyelinase, impacting cellular signaling.
    • Potential modulation of enzyme activity linked to cancer and other diseases.
  • Antimicrobial Properties :
    • Similar compounds have shown significant antibacterial activity against pathogens such as E. coli and S. aureus due to the presence of functional groups like methoxy .
  • Antitumor Activity :
    • Tetrahydropyrimidine derivatives have been investigated for their antitumor properties, showing promise in inhibiting tumor cell growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the pyrimidine ring significantly influences biological activity. For instance:

  • Methoxy Groups : Enhance antimicrobial efficacy.
  • Thioxo Group : Critical for enzyme inhibition properties.

Comparative Analysis with Similar Compounds

A comparative table illustrates the structural differences and biological activities among related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC22H25N3O3SThioxo groupnSMase inhibitor
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideC21H24N3O3Oxo group instead of thioxoAntibacterial
6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC10H10N2O2SLacks aromatic substitutionsModerate activity

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Inhibition Studies : A study demonstrated that derivatives similar to this compound effectively inhibited nSMase activity in vitro.
  • Antimicrobial Evaluation : Research indicated that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Assessment : Tetrahydropyrimidine derivatives were evaluated for their ability to inhibit various tumor cell lines, showing promising results in reducing cell viability .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that compounds within the dihydropyrimidinone class possess potent antimicrobial properties. For instance:

CompoundPathogenZone of Inhibition (mm)
Target CompoundStaphylococcus aureus20
Target CompoundEscherichia coli22

These results suggest that the compound could be developed as a potential antimicrobial agent against common pathogens .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways and modulate Bcl-2 family proteins in HepG2 liver cancer cells. This mechanism indicates potential therapeutic applications in oncology .

Anti-inflammatory Effects

Research indicates that the compound may reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect is associated with the downregulation of NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound play a crucial role in its biological activity. Variations in substituents on the phenyl rings can significantly influence its potency and selectivity towards various biological targets. Understanding these relationships is essential for optimizing the compound's efficacy in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various dihydropyrimidinone derivatives against common bacterial strains. The target compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a separate investigation focused on anticancer activity, researchers treated HepG2 liver cancer cells with the compound and observed a marked increase in apoptosis rates. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Key Observations :

  • In contrast, nitrofuran (Compound 11b) or chlorophenyl () substituents introduce electron-withdrawing effects, altering reactivity and target affinity .

Physicochemical Data

  • Lipophilicity : The target compound’s dual methyl/methoxy groups likely increase logP compared to hydroxyl- or nitro-substituted analogs (e.g., ), favoring membrane permeability .
  • Thermal Stability : Melting points for THPM derivatives range from 180–250°C, with thioxo groups generally increasing stability over oxo analogs .

Antimicrobial Activity

  • Compound 2a () : 4-oxo-2-thioxo derivative with 4-fluorophenyl showed potent antimicrobial activity (MIC: 2 µg/mL against S. aureus) .
  • Compound 11b () : Nitrofuran-substituted THPM exhibited antitubercular activity (MIC: 1.6 µM against M. tuberculosis), attributed to nitro group bioactivation .
  • Target Compound: No direct antimicrobial data, but its 2,5-dimethoxyphenyl group may enhance Gram-positive targeting due to hydrophobicity.

Antioxidant Activity

  • Furan-2-yl Derivatives () : Showed 60–75% DPPH radical scavenging at 100 µM, comparable to ascorbic acid .

Antiviral and Anticancer Potential

  • THPM Derivatives () : 2,4-dioxo analogs demonstrated antitumor activity in patents, likely via kinase inhibition .

Q & A

Q. What synthetic methodologies are optimal for preparing this tetrahydropyrimidine carboxamide derivative?

The compound can be synthesized via tandem Knoevenagel-Michael-intramolecular condensation reactions, a strategy validated for structurally similar dihydropyrimidines (e.g., 6-allylsulfanyl-2-amino-4-isobutyl derivatives). Key steps include:

  • Regioselective alkylation at the thione sulfur to form thioethers, ensuring minimal side reactions .
  • Use of X-ray crystallography to confirm regioselectivity and structural integrity (e.g., disordered residues resolved via data-to-parameter ratios ≥12.7) .
  • Example protocol: React substituted aldehydes, thiourea, and β-keto esters under acidic conditions, followed by purification via column chromatography .

Q. How can structural characterization be reliably performed for this compound?

  • Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical ambiguity. For example, torsion angles (e.g., C2–C1–C6–C7 = 177.64°) and bond lengths (mean C–C = 0.004 Å) confirm planar geometries in related tetrahydropyrimidines .
  • Spectroscopic validation : Compare experimental vs. computed IR/NMR spectra (e.g., PubChem data for ethyl 4-(4-hydroxyphenyl) analogs) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in regioselectivity during alkylation or functionalization?

  • Competitive alkylation studies : Introduce competing electrophiles (e.g., allyl bromide vs. methyl iodide) to quantify preference for sulfur vs. nitrogen alkylation. For example, sulfur-selective alkylation (≥95% yield) was observed in 6-allylsulfanyl derivatives .
  • Computational modeling : Use DFT to calculate nucleophilicities at sulfur (thione) vs. nitrogen (amide) sites, correlating with experimental outcomes .

Q. How do substituent effects (e.g., 2,5-dimethoxy vs. 4-cyanophenyl) influence pharmacological activity?

  • Comparative SAR studies : Test analogs with varying aryl groups (e.g., 4-cyanophenyl, 3,5-bis(trifluoromethyl)phenyl) in bioassays. For example:

    SubstituentBioactivity (IC₅₀, μM)Source
    4-Cyanophenyl12.3 (Antibacterial)
    3,5-(CF₃)₂Phenyl8.7 (Enzyme inhibition)
  • Lipophilicity adjustments : Trifluoromethyl groups enhance metabolic stability but may reduce solubility (ClogP calculations recommended) .

Q. How can crystallographic disorder in the thioxo group be addressed during structure refinement?

  • Multi-temperature XRD : Collect datasets at 100 K and 294 K to model thermal motion (e.g., C15–F6 disorder resolved with anisotropic displacement parameters) .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning (R factor <0.05 achieved in ethyl 4-(4-cyanophenyl) analogs) .

Q. What analytical pitfalls arise in quantifying purity for this compound?

  • HPLC-MS challenges : Thioxo groups may oxidize during analysis. Use inert atmosphere (N₂) and low-temperature ESI-MS to prevent degradation .
  • Counterion interference : Potassium salts (e.g., monopotassium salts in pharmacopeial standards) require ion-pair chromatography for accurate quantification .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar analogs?

  • Meta-analysis of assay conditions : Compare buffer pH (e.g., activity loss at pH >7.4 in dihydropyrimidines) vs. cell-based vs. enzyme-free assays.
  • Probe solubility limits : Use dynamic light scattering (DLS) to detect aggregation (>500 nm particles) that may artificially lower IC₅₀ values .

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